Cas no 2229087-35-6 (O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine)

O-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine is a specialized organic compound featuring a pyrazole core substituted with benzyl and methyl groups, along with a hydroxylamine functional moiety. This structure imparts reactivity suitable for applications in medicinal chemistry and synthetic organic transformations, particularly as a versatile intermediate in the synthesis of heterocyclic compounds. The benzyl group enhances solubility in organic solvents, while the hydroxylamine functionality offers potential for further derivatization, such as in the formation of nitrones or oximes. Its stability under controlled conditions makes it a practical choice for research requiring selective functionalization. The compound is typically handled under inert conditions to preserve its integrity.
O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine structure
2229087-35-6 structure
商品名:O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine
CAS番号:2229087-35-6
MF:C13H17N3O
メガワット:231.293582677841
CID:6240779
PubChem ID:165859842

O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine
    • EN300-1864271
    • O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
    • 2229087-35-6
    • インチ: 1S/C13H17N3O/c1-10-13(9-17-14)11(2)16(15-10)8-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3
    • InChIKey: HQMLJOHAMGSBQU-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C(C)=NN(CC2C=CC=CC=2)C=1C)N

計算された属性

  • せいみつぶんしりょう: 231.137162174g/mol
  • どういたいしつりょう: 231.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1864271-1.0g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
1g
$1214.0 2023-05-26
Enamine
EN300-1864271-0.05g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
0.05g
$1020.0 2023-09-18
Enamine
EN300-1864271-0.5g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
0.5g
$1165.0 2023-09-18
Enamine
EN300-1864271-1g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
1g
$1214.0 2023-09-18
Enamine
EN300-1864271-5g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
5g
$3520.0 2023-09-18
Enamine
EN300-1864271-0.25g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
0.25g
$1117.0 2023-09-18
Enamine
EN300-1864271-10.0g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
10g
$5221.0 2023-05-26
Enamine
EN300-1864271-0.1g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
0.1g
$1068.0 2023-09-18
Enamine
EN300-1864271-5.0g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
5g
$3520.0 2023-05-26
Enamine
EN300-1864271-10g
O-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]hydroxylamine
2229087-35-6
10g
$5221.0 2023-09-18

O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine 関連文献

O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamineに関する追加情報

O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine: A Comprehensive Overview

The compound O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine, identified by the CAS number 2229087-35-6, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and chemical synthesis.

At its core, the molecule features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The substitution pattern on the pyrazole ring includes a benzyl group at position 1 and methyl groups at positions 3 and 5. This arrangement not only imparts stability to the molecule but also enhances its reactivity in various chemical transformations. The presence of the hydroxylamine group further diversifies its functional capabilities, making it a versatile building block in organic synthesis.

Recent studies have highlighted the role of this compound in medicinal chemistry, particularly in the development of bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of complex heterocycles, which are crucial for designing novel drugs targeting various therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases.

The synthesis of O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by selective substitution reactions to introduce the benzyl and methyl groups. The final step involves the introduction of the hydroxylamine group, which is achieved through nucleophilic substitution or other suitable methodologies. The entire process requires meticulous control over reaction conditions to ensure high yields and purity of the final product.

In terms of applications, this compound has shown promise in catalytic processes and as a reagent in peptide synthesis. Its ability to act as a nucleophile or electrophile makes it valuable in both organic and bioorganic chemistry. Additionally, its structural versatility allows for easy modification to tailor its properties for specific applications.

From an environmental standpoint, understanding the degradation pathways and toxicity profile of this compound is essential for its safe handling and disposal. Recent research has focused on evaluating its biodegradability under various conditions, with findings suggesting that it undergoes microbial degradation under aerobic conditions.

In conclusion, O-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylhydroxylamine stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and application studies, positions it as a key player in future chemical innovations.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD